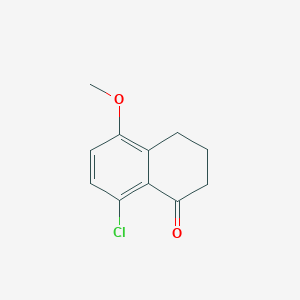

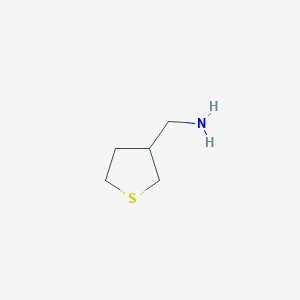

2-Amino-4-(thiophen-2-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

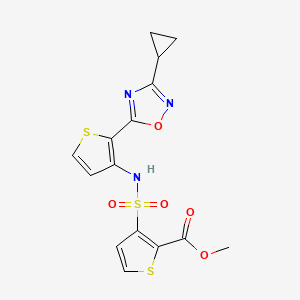

2-Amino-4-(thiophen-2-yl)butanoic acid is a compound that falls within the category of amino acids with a thiophene ring. Thiophene is a heterocyclic compound that is known for its aromaticity and is often used in the synthesis of various pharmaceuticals. The presence of the thiophene ring in the amino acid structure suggests potential for bioactivity and makes it a compound of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid, a key intermediate for thymidylate syntheses inhibitors, involves a series of reactions starting from 3-(3-nitro benzoyl) propionate ether. This process includes nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions, which are noted for their low cost and mild reaction conditions, making them suitable for industrial-scale production . Although this synthesis does not directly pertain to 2-Amino-4-(thiophen-2-yl)butanoic acid, the methodologies used could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 2-Amino-4-(thiophen-2-yl)butanoic acid would include an amino group and a carboxylic acid group, typical of amino acids, attached to a four-carbon chain. The thiophene ring would be attached to the second carbon of the chain. This structure is somewhat similar to the fluorescent d-amino acids described in another study, where aromatic side chains are attached to the amino acid backbone .

Chemical Reactions Analysis

The chemical reactivity of 2-Amino-4-(thiophen-2-yl)butanoic acid would likely be influenced by the thiophene ring. In a related study, racemic 2-amino-3-(heteroaryl)propanoic acids with a thiophene nucleus were synthesized and did not undergo hydrogenolysis of bromine on the thiophene nucleus under certain conditions . This suggests that the thiophene ring can be stable under reductive conditions, which is valuable information for reactions involving 2-Amino-4-(thiophen-2-yl)butanoic acid.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-Amino-4-(thiophen-2-yl)butanoic acid are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of amino acids, such as zwitterionic form at physiological pH, and the ability to participate in peptide bond formation. The thiophene ring may also confer additional properties, such as increased lipophilicity compared to amino acids with aliphatic side chains, which could affect its solubility and interaction with biological molecules .

Applications De Recherche Scientifique

TRPV1 Channel Modulators

2-Amino-4-(thiophen-2-yl)butanoic acid has been identified as a crucial building block in designing new TRPV1 channel modulators. This compound has been used to develop a class of amides that activate TRPV1 channels, showing efficacy comparable to capsaicin. These compounds were synthesized with high purity and yield, undergoing comprehensive pharmacological evaluation for their activation potency. Notably, certain derivatives demonstrated promising protective roles against oxidative stress and analgesic activity, underlining their potential in therapeutic applications (Aiello et al., 2016).

Antinociceptive Agents

The compound has also been foundational in creating N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, which have been studied for their antinociceptive activities. This work underscores the compound's utility in synthesizing novel molecules with potential analgesic properties, contributing to pain management research (Shipilovskikh et al., 2020).

Platinum Complexes for Antiproliferative Activity

In cancer research, derivatives of 2-Amino-4-(thiophen-2-yl)butanoic acid have been integrated into platinum complexes, demonstrating moderate cytotoxic activities against cancer cells. These complexes, leveraging the amino acid scaffold, have shown the ability to bind DNA, suggesting potential dual-action therapeutic benefits through both the metal center and the amino acid moiety (Riccardi et al., 2019).

Sensitizers for Solar Cells

In the field of renewable energy, specifically dye-sensitized solar cells (DSSCs), 2-Amino-4-(thiophen-2-yl)butanoic acid-based organic dyes have been synthesized. These dyes, by altering a donor unit from oxygen to sulfur, showed an enhancement in the open-circuit voltage and power conversion efficiency. This application highlights the compound's role in improving solar cell efficiency through molecular engineering (Robson et al., 2013).

Antibacterial and Antifungal Applications

The compound has served as a precursor in synthesizing derivatives with significant antibacterial and antifungal activities. By incorporating thiophene moieties, researchers have developed molecules that exhibit potent antimicrobial properties against various pathogens, underscoring its potential in addressing antibiotic resistance challenges (Mabkhot et al., 2017).

Propriétés

IUPAC Name |

2-amino-4-thiophen-2-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c9-7(8(10)11)4-3-6-2-1-5-12-6/h1-2,5,7H,3-4,9H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCZLTGQCHLBFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(thiophen-2-yl)butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2514768.png)

![2-(4-Fluorophenyl)-N-[3-hydroxy-3-(2-thienyl)propyl]acetamide](/img/structure/B2514769.png)

![5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2514770.png)

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2514782.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2514783.png)